Methyl 7-phenylheptanoate

Descripción

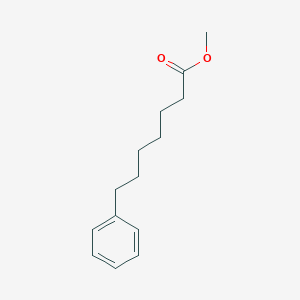

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 7-phenylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-16-14(15)12-8-3-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,2-3,5,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSNATXOGRAOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426624 | |

| Record name | METHYL 7-PHENYLHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101689-18-3 | |

| Record name | METHYL 7-PHENYLHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 7-phenylheptanoate CAS number 101689-18-3 properties

An In-Depth Technical Guide to Methyl 7-phenylheptanoate (CAS 101689-18-3)

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 7-phenylheptanoate is a long-chain fatty acid ester characterized by a terminal phenyl group. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, and potential applications for researchers in drug development and chemical synthesis. While specific experimental data for this compound is sparse in publicly available literature, this document synthesizes information from chemical databases, analogous compounds, and established chemical principles to offer a robust scientific profile.

Molecular Structure and Physicochemical Properties

Methyl 7-phenylheptanoate possesses a molecular formula of C₁₄H₂₀O₂ and a molecular weight of 220.31 g/mol .[1][2] Its structure consists of a heptanoic acid backbone, esterified with a methyl group at the carboxyl end and substituted with a phenyl group at the ω-7 position. This bifunctional nature, combining a lipophilic aliphatic chain and an aromatic moiety, governs its physical and chemical behavior.

The compound is described as a colorless to light yellow liquid at room temperature.[1][3] It is immiscible in water, a characteristic owing to its long hydrocarbon chain and nonpolar phenyl group.[4] It is expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 7-phenylheptanoate

| Property | Value | Source(s) |

| CAS Number | 101689-18-3 | [1][2] |

| Molecular Formula | C₁₄H₂₀O₂ | [1][2] |

| Molecular Weight | 220.31 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 155 °C at 1.5 mmHg | [1][4] |

| Density (Predicted) | 0.980 ± 0.06 g/cm³ | [1] |

| Refractive Index | 1.4920-1.4960 @ 20 °C | [3] |

| Water Solubility | Immiscible | [4] |

| Synonyms | 7-Phenylheptanoic acid methyl ester, Benzeneheptanoic acid, methyl ester | [1] |

Note on Melting Point: One source reports a melting point of 36.5 °C[1]; however, this is uncharacteristically high for a methyl ester of this nature and may be erroneous. For comparison, the non-phenylated analogue, methyl heptanoate, has a melting point of -55.8 °C.[1]

Caption: Molecular structure of Methyl 7-phenylheptanoate.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aliphatic region due to overlapping methylene signals. Key diagnostic signals include:

-

Aromatic Protons: A multiplet integrating to 5H between δ 7.1-7.3 ppm, characteristic of a monosubstituted benzene ring.[5]

-

Methyl Ester: A sharp singlet integrating to 3H at approximately δ 3.6 ppm.[5]

-

Benzylic Protons (-CH₂-Ph): A triplet integrating to 2H around δ 2.6 ppm, deshielded by the adjacent phenyl group.

-

Alpha-Methylene Protons (-CH₂-COO-): A triplet integrating to 2H around δ 2.3 ppm, deshielded by the ester carbonyl group.

-

Aliphatic Chain Protons: A series of overlapping multiplets integrating to 8H between δ 1.2-1.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a clear map of the carbon skeleton:

-

Carbonyl Carbon: A signal in the downfield region, around δ 174 ppm.[6]

-

Aromatic Carbons: Four signals are expected between δ 125-142 ppm. The ipso-carbon (C-Ph) will be around δ 142 ppm, with other signals for the ortho, meta, and para carbons appearing in the δ 125-129 ppm range.[6]

-

Methyl Ester Carbon (-OCH₃): A signal around δ 51 ppm.

-

Aliphatic Carbons: Six distinct signals for the methylene carbons of the heptanoate chain, ranging from approximately δ 25-36 ppm. The benzylic carbon and the carbon alpha to the carbonyl will be at the downfield end of this range.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the ester functional group:

-

C=O Stretch: A strong, sharp absorption band in the range of 1735-1750 cm⁻¹, indicative of a saturated ester carbonyl group.[7]

-

C-O Stretch: A strong band in the fingerprint region, typically between 1160-1250 cm⁻¹.[7]

-

sp² C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

sp³ C-H Stretch (Aliphatic): Multiple absorptions just below 3000 cm⁻¹.

-

C=C Bending (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 220. Key fragmentation patterns would include:

-

McLafferty Rearrangement: A potential fragment at m/z = 74, corresponding to the [CH₃OC(OH)=CH₂]⁺ ion, is a hallmark of methyl esters.

-

Benzylic Cleavage: A prominent peak at m/z = 91, corresponding to the tropylium ion [C₇H₇]⁺, is expected due to the stable benzylic carbocation.

-

Loss of Methoxyl Group: A fragment at m/z = 189 [M-31]⁺ from the loss of the -OCH₃ radical.

-

Alpha-Cleavage: Cleavage adjacent to the carbonyl group could yield an acylium ion [M-OCH₃]⁺.

Synthesis and Manufacturing

Methyl 7-phenylheptanoate is most readily synthesized via the esterification of its parent carboxylic acid, 7-phenylheptanoic acid, which is commercially available.[8] The Fischer esterification, a classic and robust method, is the most direct route.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of Methyl 7-phenylheptanoate from 7-phenylheptanoic acid and methanol, using sulfuric acid as a catalyst.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-phenylheptanoic acid (1.0 eq).

-

Add an excess of anhydrous methanol (e.g., 10-20 eq) to serve as both reactant and solvent.

Step 2: Catalysis

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring solution.

Step 3: Reaction

-

Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting carboxylic acid.

Step 4: Work-up

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Reduce the volume of the solution under reduced pressure to remove the bulk of the methanol.

-

Transfer the residue to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers sequentially with water and brine.

Step 5: Purification

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude ester by vacuum distillation to obtain Methyl 7-phenylheptanoate as a clear liquid.

Caption: Proposed workflow for the synthesis of Methyl 7-phenylheptanoate.

Chemical Reactivity and Potential Applications

The dual functionality of Methyl 7-phenylheptanoate makes it a versatile intermediate in organic synthesis. The ester can be hydrolyzed back to the carboxylic acid, reduced to the corresponding alcohol (7-phenylheptan-1-ol), or reacted with organometallic reagents to form ketones. The phenyl group can undergo electrophilic aromatic substitution, although the reaction conditions must be compatible with the ester functionality.

Drug Development and Medicinal Chemistry

Long-chain phenylalkanoic acids and their derivatives have been investigated for various biological activities, including anti-inflammatory and analgesic effects.[4]

-

Building Block: Methyl 7-phenylheptanoate can serve as a lipophilic building block for the synthesis of more complex drug candidates. The seven-carbon linker provides spatial separation between a pharmacophore (which could be derived from the ester) and the phenyl group, which can engage in hydrophobic or π-stacking interactions with biological targets.

-

Prodrug Strategy: The ester functionality is a common motif in prodrug design. Ester prodrugs are often used to improve the oral bioavailability of a parent drug containing a carboxylic acid by masking its polarity.[9] In vivo, endogenous esterases can hydrolyze the ester to release the active carboxylic acid.

Fragrance and Flavor Industry

Many methyl esters with fruity and floral notes are utilized as fragrance agents.[10] For instance, methyl phenylacetate has a honey-like odor[11], and other long-chain esters contribute to complex scent profiles. While not specifically documented as a fragrance, the structure of Methyl 7-phenylheptanoate, combining a fatty acid ester with an aromatic component, suggests it may possess unique olfactory properties that could be of interest to the perfumery industry.[12]

Safety and Handling

Based on available safety data sheets, Methyl 7-phenylheptanoate is not classified as a hazardous substance under normal handling conditions.[4] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment: Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid contact with skin and eyes.[1] Avoid ingestion and inhalation.

-

Storage: Store at room temperature in a tightly sealed container.

-

Toxicity: At its given concentration, the product is considered to have no hazardous health effects.[4] No specific data on acute toxicity (LD₅₀) or long-term effects are available. It is not known to be an endocrine disruptor.[4]

References

-

Stenutz. (n.d.). methyl 7-phenylheptanoate. Retrieved from [Link]

- Alfa Aesar. (2025). Methyl 7-phenylheptanoate Safety Data Sheet.

-

The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]

-

Acme Synthetic Chemicals. (n.d.). Methyl Heptanoate - Perfumes & Fragrances. Retrieved from [Link]

- Google Patents. (n.d.). EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons.

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

MDPI. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

Sources

- 1. Methyl heptanoate | C8H16O2 | CID 7826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl heptanoate, 106-73-0 [thegoodscentscompany.com]

- 3. Methyl 7-hydroxyheptanoate | C8H16O3 | CID 10986540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4622421A - Phenylalkanoic acid derivatives and their use - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. CAS 40228-90-8: 7-Phenylheptanoic acid | CymitQuimica [cymitquimica.com]

- 9. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 10. Methyl Heptanoate Perfume Grade - Affordable Pricing [acmesynthetic.com]

- 11. methyl phenyl acetate, 101-41-7 [thegoodscentscompany.com]

- 12. EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons - Google Patents [patents.google.com]

Physicochemical properties of Methyl 7-phenylheptanoate

Technical Whitepaper: Physicochemical Profile & Applications of Methyl 7-phenylheptanoate

Executive Summary

Methyl 7-phenylheptanoate (CAS 101689-18-3) is a specialized fatty acid ester derivative characterized by a seven-carbon alkyl chain terminating in a phenyl ring. Unlike common short-chain esters used primarily as solvents, this compound occupies a niche utility in analytical chemistry as a robust internal standard for gas chromatography (GC) and in medicinal chemistry as a lipophilic linker.

Its structural hybridity—combining a polar methyl ester head group with a bulky, lipophilic phenyl-alkyl tail—imparts unique retention characteristics that distinguish it from naturally occurring fatty acids, making it an ideal reference marker in lipidomic profiling and polymer additive analysis.

Chemical Identity & Structural Analysis

| Parameter | Details |

| IUPAC Name | Methyl 7-phenylheptanoate |

| Common Synonyms | 7-Phenylheptanoic acid methyl ester; Methyl 7-phenylheptylate |

| CAS Registry Number | 101689-18-3 |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| SMILES | COC(=O)CCCCCCc1ccccc1 |

| InChI Key | BUYNWUMUDHPPDS-UHFFFAOYSA-N |

Structural Commentary: The molecule consists of three distinct functional domains:

-

Methyl Ester Terminus: Provides moderate polarity and serves as the reactive site for hydrolysis or transesterification.

-

Heptyl Spacer (C7): A flexible aliphatic chain that governs the molecule's hydrodynamic volume and rotatable bond count.

-

Phenyl Terminus: A lipophilic anchor that increases the boiling point and Refractive Index (RI) relative to non-aromatic analogs (e.g., Methyl heptanoate).

Physicochemical Properties

The following data consolidates experimental values with high-confidence predictive models essential for experimental design.

Thermodynamic & Physical Constants

| Property | Value | Condition/Note |

| Boiling Point (Vacuum) | 155°C | @ 1.5 mmHg (Experimental) [1] |

| Boiling Point (Atm) | ~311°C | Predicted @ 760 mmHg |

| Density | 0.980 ± 0.06 g/cm³ | Predicted [2] |

| Refractive Index ( | ~1.50 | Estimated based on aromatic content |

| Flash Point | >110°C | Estimated (Closed Cup) |

| Appearance | Colorless Liquid | Standard State |

Solubility & Lipophilicity[1]

-

Water Solubility: Immiscible / Negligible.[1]

-

Organic Solubility: Freely soluble in dichloromethane, methanol, ethyl acetate, and pentane.

-

LogP (Octanol-Water): ~4.5 (Estimated).

-

Significance: The high LogP indicates significant membrane permeability, making it a candidate for lipophilic drug delivery systems or as a hydrophobic moiety in drug design.

-

Synthesis & Manufacturing Workflow

The industrial and laboratory synthesis primarily relies on the Fischer Esterification of 7-phenylheptanoic acid. This pathway is preferred for its high atom economy and ease of purification.

Reaction Scheme:

Protocol: Acid-Catalyzed Esterification

-

Reagents: Dissolve 7-phenylheptanoic acid (1.0 eq) in excess anhydrous Methanol (10-20 eq).

-

Catalyst: Add concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (pTsOH) (0.05 eq) dropwise.

-

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) until acid spot disappears.

-

Workup:

-

Cool to room temperature.

-

Concentrate in vacuo to remove excess methanol.

-

Redissolve residue in Ethyl Acetate.

-

Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

-

Purification: Dry over MgSO₄, filter, and concentrate. High-purity product (>98%) is obtained via vacuum distillation (155°C @ 1.5 mmHg).

Figure 1: Standard synthesis workflow via Fischer Esterification.

Applications in R&D

Analytical Chemistry: The "Golden" Internal Standard

Methyl 7-phenylheptanoate is extensively used as an Internal Standard (IS) in Gas Chromatography (GC) for lipid and polymer analysis.

-

Why it works:

-

Unique Retention Time: It elutes in a region distinct from common biological fatty acid methyl esters (FAMEs) (C14:0 to C18:0) due to the phenyl ring interaction with the stationary phase.

-

Stability: The phenyl-alkyl chain is chemically robust, resisting oxidation compared to unsaturated FAMEs.

-

Case Study: Used as an IS for quantifying plasticizers in Poly(lactic acid) (PLA) matrices. The protocol involves extracting polymer additives with pentane spiked with Methyl 7-phenylheptanoate (0.5 g/L) [3].

-

Medicinal Chemistry: Linker & Lipophilicity Modulator

In drug discovery, the "Methyl Effect" and phenyl-linker strategies are critical.

-

Hydrophobic Linker: The 7-carbon chain provides a specific distance (~9-10 Å) between the polar head and the aromatic tail, useful for probing binding pockets in enzymes that accommodate fatty acid substrates.

-

Metabolic Stability: The terminal phenyl group blocks

-oxidation, a common metabolic clearance pathway for aliphatic chains, potentially extending the half-life of drug candidates containing this moiety.

Safety & Handling (SDS Summary)

Based on available safety data for this and structurally related esters [4]:

-

GHS Classification: Not classified as hazardous under standard GHS criteria for acute toxicity.

-

Handling:

-

Skin/Eye: May cause mild irritation. Wear nitrile gloves and safety glasses.

-

Inhalation: Low volatility at room temperature reduces inhalation risk, but always handle in a fume hood.

-

-

Storage: Store in a cool, dry place. Stable at room temperature.

-

Environmental: Low water solubility implies low mobility in soil; however, prevent entry into drains.[1]

References

-

Thermo Fisher Scientific. (2025).[2][1] Methyl 7-phenylheptanoate Product Specifications & Boiling Point Data. Retrieved from

-

ChemicalBook. (2025).[2] Predicted Density and Properties of CAS 101689-18-3. Retrieved from

-

Burgos, N. (2011). Doctoral Thesis: Synthesis and Characterization of Biosourced Materials. AgroParisTech.[2][3] (Cites use as Internal Standard in GC analysis). Retrieved from

-

Alfa Aesar / Thermo Scientific. (2025). Safety Data Sheet: Methyl 7-phenylheptanoate. Retrieved from

Sources

Navigating the Molecular Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 7-Phenylheptanoate

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 7-phenylheptanoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to the structural elucidation of this bifunctional molecule. By integrating foundational principles with field-proven insights, this guide serves as an essential resource for the unambiguous characterization of methyl 7-phenylheptanoate and similar chemical entities.

Introduction: The Significance of Structural Verification

Methyl 7-phenylheptanoate, a molecule featuring a phenyl ring, a seven-carbon aliphatic chain, and a methyl ester group, presents a rich system for NMR analysis. Its structure offers a variety of distinct chemical environments, making it an excellent case study for understanding the nuances of chemical shifts, spin-spin coupling, and the interpretation of NMR data. Accurate structural confirmation is a cornerstone of chemical research and development, ensuring the identity and purity of synthesized compounds. NMR spectroscopy stands as the preeminent technique for this purpose, providing a detailed fingerprint of a molecule's atomic framework.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of methyl 7-phenylheptanoate is anticipated to exhibit a series of distinct signals, each corresponding to a unique proton environment within the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment, with electronegative atoms and aromatic rings causing characteristic downfield shifts (deshielding).

The protons on the benzene ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.[1] The circulation of π electrons in the aromatic ring generates a magnetic field that deshields the attached protons, shifting their resonance frequency downfield.[1] The protons of the methyl ester group, being attached to an oxygen atom, are also deshielded and are expected to produce a singlet peak around 3.6 ppm.[2] Protons on carbons adjacent to the ester carbonyl group are typically found in the 2.0-2.2 ppm range.[3] The aliphatic chain protons will resonate at higher field strengths (lower ppm values), with their chemical shifts influenced by their proximity to the phenyl and ester functional groups.[1]

Predicted ¹H NMR Spectral Data for Methyl 7-Phenylheptanoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-a (Ar-H, ortho) | ~7.28 | Multiplet | 2H | Aromatic protons, deshielded by the ring current. |

| H-b (Ar-H, meta) | ~7.19 | Multiplet | 2H | Aromatic protons, slightly less deshielded than ortho protons. |

| H-c (Ar-H, para) | ~7.15 | Multiplet | 1H | Aromatic proton, least deshielded of the aromatic protons. |

| H-g (-CH₂-Ph) | ~2.60 | Triplet | 2H | Benzylic protons, deshielded by the adjacent phenyl group. |

| H-f (-CH₂-) | ~1.63 | Multiplet | 2H | Aliphatic protons. |

| H-e (-CH₂-) | ~1.30 | Multiplet | 2H | Aliphatic protons. |

| H-d (-CH₂-) | ~1.30 | Multiplet | 2H | Aliphatic protons. |

| H-c' (-CH₂-C=O) | ~2.30 | Triplet | 2H | Protons alpha to the carbonyl group, deshielded. |

| H-h (-OCH₃) | ~3.67 | Singlet | 3H | Methyl ester protons, deshielded by the adjacent oxygen atom. |

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of methyl 7-phenylheptanoate will provide a direct view of the carbon framework, with each unique carbon atom giving rise to a single peak.[4] The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of all carbon signals.[5]

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 170-185 ppm.[6] The carbons of the aromatic ring will resonate between 125 and 150 ppm.[6][7][8] The carbon of the methyl ester will be found in the 50-65 ppm region due to the deshielding effect of the attached oxygen.[6] The aliphatic carbons will appear in the upfield region of the spectrum, with their chemical shifts influenced by their position relative to the functional groups.[5]

Predicted ¹³C NMR Spectral Data for Methyl 7-Phenylheptanoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester Carbonyl) | ~174 | The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom.[6][9] |

| C-ipso (Ar-C) | ~142 | Quaternary aromatic carbon attached to the alkyl chain. |

| C-ortho (Ar-C) | ~128.5 | Aromatic carbons adjacent to the point of substitution. |

| C-meta (Ar-C) | ~128.3 | Aromatic carbons meta to the point of substitution. |

| C-para (Ar-C) | ~125.7 | Aromatic carbon para to the point of substitution. |

| -OCH₃ (Methyl Ester) | ~51.5 | Carbon attached to the electronegative oxygen of the ester. |

| -CH₂-Ph (Benzylic) | ~35.9 | Benzylic carbon, slightly deshielded by the phenyl group. |

| -CH₂-C=O (Alpha to Carbonyl) | ~34.1 | Carbon alpha to the ester carbonyl group. |

| Aliphatic -CH₂- | ~31.2, 29.1, 29.0 | Carbons of the aliphatic chain. |

| Aliphatic -CH₂- | ~24.9 | Carbon of the aliphatic chain. |

Visualizing the Structure-Spectrum Correlation

To better understand the relationship between the molecular structure and the expected NMR signals, the following diagrams are provided.

Figure 1. Molecular structure of methyl 7-phenylheptanoate with proton assignments.

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Benzene(71-43-2) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Solubility and stability of Methyl 7-phenylheptanoate in common lab solvents

Executive Summary

Methyl 7-phenylheptanoate (CAS: 35376-00-2) is a lipophilic ester comprising a seven-carbon alkyl chain terminated by a phenyl group and capped with a methyl ester. Its physicochemical profile is defined by low aqueous solubility and high solubility in polar aprotic and non-polar organic solvents .

For research applications, this compound requires strict anhydrous handling to prevent hydrolytic degradation. It is stable in pure DMSO and DMF for stock solution preparation but exhibits rapid precipitation upon aqueous dilution. Long-term stability is compromised by moisture (hydrolysis) and UV exposure (benzylic oxidation). This guide provides validated protocols for solubilization and stability assessment.

Part 1: Physicochemical Characterization[1]

Understanding the structural drivers of solubility is prerequisite to experimental design.

| Property | Value / Description | Impact on Handling |

| Molecular Formula | C₁₄H₂₀O₂ | Moderate molecular weight (220.31 g/mol ) |

| Structure | Phenyl-(CH₂)₆-COOCH₃ | Amphiphilic but dominantly lipophilic |

| Predicted LogP | ~4.2 – 4.8 | Highly hydrophobic; partitions into lipid bilayers |

| H-Bond Donors | 0 | No internal hydrogen bonding to stabilize in water |

| H-Bond Acceptors | 2 (Ester Carbonyl/Ether) | Weak interaction with protic solvents |

Structural Insight: The seven-carbon alkyl linker combined with the phenyl ring creates a significant hydrophobic surface area. While the ester moiety provides a dipole, it is insufficient to overcome the energetic penalty of cavity formation in water, rendering the molecule insoluble in aqueous media.

Part 2: Solubility Profile & Solvent Compatibility

Solvent Selection Matrix

The following data categorizes solvent suitability based on polarity and dielectric constants.

| Solvent Class | Solvent | Solubility Rating | Suitability for Stock | Notes |

| Polar Aprotic | DMSO | Excellent (>100 mM) | High | Ideal for biological assays; hygroscopic (keep dry). |

| Polar Aprotic | DMF | Excellent (>100 mM) | High | Alternative to DMSO; toxic. |

| Polar Protic | Ethanol | Good (~50-100 mM) | Moderate | Risk of transesterification over long storage. |

| Polar Protic | Methanol | Good (~50-100 mM) | Moderate | High risk of transesterification (Methyl-Methyl exchange is invisible, but hydrolysis is possible). |

| Non-Polar | Chloroform | Excellent | Low | Good for synthesis/extraction; incompatible with cell assays. |

| Aqueous | Water/PBS | Insoluble | None | Requires surfactant/carrier (e.g., Cyclodextrin) for delivery. |

Protocol A: Self-Validating Solubility Screening

Objective: To determine the saturation limit (S_max) in a target solvent with visual validation.

-

Preparation: Weigh 10 mg of Methyl 7-phenylheptanoate into a clear glass HPLC vial.

-

Titration: Add solvent (e.g., DMSO) in 10 µL increments at Room Temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition.

-

Visual Check: Inspect against a dark background for "schlieren" lines (dissolution) or particulates.

-

Validation Step (The "Crash" Test):

-

Take 10 µL of the clear solution.

-

Add to 990 µL of water.

-

Result: Immediate formation of a white cloudy precipitate confirms the original solution was a true hydrophobic solution, not a suspension.

-

Part 3: Stability & Degradation Pathways

The stability of Methyl 7-phenylheptanoate is governed by two primary mechanisms: Hydrolysis (breaking the ester) and Oxidation (attacking the benzylic position).

Hydrolytic Instability

Esters are susceptible to hydrolysis in the presence of water, catalyzed by acids or bases.

-

Mechanism: Nucleophilic attack of water on the carbonyl carbon.

-

Product: 7-phenylheptanoic acid + Methanol.

-

Risk Factor: DMSO is hygroscopic. Old DMSO stocks can contain significant water, slowly hydrolyzing the compound into its free acid form, which may have different biological activity.

Benzylic Oxidation

The methylene group adjacent to the phenyl ring (benzylic position) is activated.

-

Mechanism: Radical abstraction of a benzylic hydrogen followed by reaction with O₂.

-

Trigger: UV light and long-term exposure to air.

-

Prevention: Store under inert gas (Argon/Nitrogen) in amber vials.

Transesterification

In alcoholic solvents (Ethanol), the methyl group can be exchanged for an ethyl group.

-

Condition: Catalyzed by trace acid/base.

-

Result: Conversion to Ethyl 7-phenylheptanoate (impurity).

Visualization: Degradation Logic Flow

The following diagram illustrates the decision logic for stability testing and degradation pathways.

Caption: Degradation pathways for Methyl 7-phenylheptanoate showing critical environmental triggers (Water, Alcohol, UV) and resulting impurities.

Part 4: Experimental Workflows

Protocol B: Preparation of Stable Stock Solutions (100 mM)

Materials:

-

Methyl 7-phenylheptanoate (>98% purity).

-

Anhydrous DMSO (stored over molecular sieves).

-

Amber glass vials with PTFE-lined caps.

-

Argon gas line.

Procedure:

-

Calculate: For 1 mL of 100 mM stock:

-

Weigh: Accurately weigh ~22 mg of compound into the amber vial. Record exact mass.

-

Dissolve: Add calculated volume of Anhydrous DMSO to reach exactly 100 mM.

-

Note: Do not assume 1 mL solvent = 1 mL final volume. Add solvent to mass.

-

-

Purge: Gently blow a stream of Argon over the headspace for 10 seconds to displace oxygen and moisture.

-

Seal: Cap tightly with PTFE-lined cap. Parafilm is optional but recommended for -20°C storage.

-

Storage: Store at -20°C. Stable for 6 months.

Protocol C: Aqueous Dilution for Biological Assays

Challenge: Direct dilution into media often causes "crashing out" (precipitation), leading to false negatives in drug screening.

Method (Serial Dilution):

-

Intermediate Step: Dilute the 100 mM DMSO stock 1:10 into pure Ethanol or DMSO to create a 10 mM working solution.

-

Final Dilution: Pipette the working solution into the cell culture media/buffer while vortexing the media .

-

Target: Final DMSO concentration < 0.5% (v/v).

-

Example: Add 1 µL of 10 mM stock to 199 µL media = 50 µM final concentration (0.5% DMSO).

-

-

QC Check: Inspect the well under a microscope (40x). If "oily droplets" or crystals are visible, the compound has precipitated.

Visualization: Solubility Workflow

Caption: Workflow for generating stable assay solutions, highlighting the critical intermediate dilution step to prevent precipitation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015770, Methyl 7-oxoheptanoate (Analog Reference). Retrieved from [Link][1]

- Note: Used for structural analog comparison regarding ester hydrolysis r

- Source of commercial availability and purity standards.

-

Sim, Y. et al. (2024). Enhanced solubility of methyl ester sulfonates below their Krafft points.[2] Journal of Colloid and Interface Science. Retrieved from [Link]

- Provides mechanistic insight into the solubility behavior of long-chain methyl esters in aqueous surfactant systems.

- General reference for base-catalyzed hydrolysis mechanisms of methyl esters.

Sources

An In-depth Technical Guide on the Potential Biological Activities of Long-Chain Fatty Acid Esters

<-3a--22_in-depth_22_technical_22_guide_22_on_22_the_22_core.html>

Abstract

Long-chain fatty acid esters, a diverse class of lipids, are emerging from the shadows of simple metabolic intermediates to be recognized as potent signaling molecules with a profound impact on cellular and systemic physiology. This technical guide provides a comprehensive exploration of their multifaceted biological activities, with a particular focus on their roles in inflammation, cancer, and metabolic diseases. We delve into the molecular mechanisms underpinning these effects, detailing the signaling pathways they modulate and the key protein targets they interact with. Furthermore, this guide offers field-proven, step-by-step experimental protocols for the robust investigation of these activities in a research setting. By synthesizing current knowledge with practical insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational understanding and technical expertise required to navigate this exciting and rapidly evolving field.

Introduction: The Expanding Universe of Bioactive Lipids

For decades, the biological significance of long-chain fatty acids has been largely attributed to their roles in energy storage and as structural components of cellular membranes.[1] However, a paradigm shift is underway, driven by the discovery of a diverse array of fatty acid esters that exhibit potent and specific biological activities. These molecules, formed by the esterification of a long-chain fatty acid to various alcohols, are no longer viewed as mere metabolic byproducts but as critical signaling molecules involved in a host of physiological and pathological processes.[2][3][4]

This guide will focus on a prominent class of these esters, the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) , which have garnered significant attention for their anti-diabetic and anti-inflammatory properties.[5][6][7][8] We will also explore the activities of other long-chain fatty acid esters, including their roles in cancer progression and metabolic regulation.

The central thesis of this guide is that the specific biological activity of a long-chain fatty acid ester is dictated by its unique chemical structure, including the length and saturation of the fatty acid chain, the nature of the alcohol moiety, and the position of the ester linkage. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents.

Anti-inflammatory Properties: Quenching the Fires of Chronic Disease

Chronic inflammation is a key driver of numerous diseases, including obesity-related complications, cardiovascular disease, and neurodegenerative disorders.[5][9] A growing body of evidence highlights the potent anti-inflammatory effects of certain long-chain fatty acid esters, particularly FAHFAs.[5][6][7]

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory actions of FAHFAs are mediated, at least in part, through their interaction with G protein-coupled receptors (GPCRs), specifically GPR120 and GPR40 .[6] GPR120 is recognized as an endogenous receptor for omega-3 fatty acids and plays a crucial role in mediating their anti-inflammatory effects.[6] Agonism of GPR120 by FAHFAs, such as 9-PAHSA (palmitic acid ester of 9-hydroxy stearic acid), has been shown to suppress the secretion of pro-inflammatory cytokines and reduce the expression of cellular inflammation markers in vitro.[6]

Furthermore, in vivo studies have demonstrated that administration of 9-PAHSA can reduce inflammation in the adipose tissue of mice on a high-fat diet and exhibit robust anti-inflammatory activity in a mouse model of colitis.[6] Another notable example is 13-LAHLA (linoleic acid ester of 13-hydroxy linoleic acid), which has been identified as an anti-inflammatory lipid that suppresses the lipopolysaccharide (LPS)-stimulated secretion of cytokines and the expression of pro-inflammatory genes.[7]

The signaling cascade initiated by FAHFA binding to GPR120 involves the inhibition of key pro-inflammatory transcription factors such as NF-κB and AP-1 .[9] This leads to a downstream reduction in the production of inflammatory mediators like TNF-α and IL-6.

Caption: FAHFA-mediated anti-inflammatory signaling pathway.

Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity

A robust and widely used method to assess the anti-inflammatory potential of long-chain fatty acid esters is the LPS-induced cytokine secretion assay in macrophages .

Objective: To determine the ability of a test compound (e.g., a specific FAHFA isomer) to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test long-chain fatty acid ester(s)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Pre-treatment: The following day, remove the culture medium and pre-treat the cells with various concentrations of the test fatty acid ester for 2 hours. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: After pre-treatment, add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine secretion for each concentration of the test compound compared to the LPS-only control.

Causality behind Experimental Choices:

-

RAW 264.7 cells are a well-established and reliable murine macrophage cell line for studying inflammatory responses.

-

LPS is a potent inducer of the inflammatory response in macrophages, mimicking bacterial infection.

-

Pre-treatment with the test compound allows for the assessment of its ability to prevent or dampen the inflammatory cascade before it is fully initiated.

-

ELISA is a highly sensitive and specific method for quantifying cytokine levels.

Anti-Cancer Potential: A New Frontier in Lipid-Based Therapeutics

The metabolic landscape of cancer cells is profoundly altered to support their rapid proliferation and survival.[10][11][12] One of the hallmarks of this metabolic reprogramming is an increased reliance on de novo fatty acid synthesis.[10][11] This has led to the exploration of fatty acid metabolism as a potential target for cancer therapy.[10][11]

Targeting Aberrant Lipid Metabolism in Cancer

Several studies have demonstrated the cytotoxic effects of specific long-chain fatty acid esters on various cancer cell lines.[13] For instance, conjugates of stearic acid and palmitic acid with propofol have shown significant, dose-dependent growth inhibition of human cancer cells in vitro.[13] Propofol stearate exhibited strong cytotoxicity against MDA-MB-231 breast cancer cells, while propofol palmitate was highly effective against A549 lung cancer cells.[13]

The proposed mechanisms underlying the anti-cancer activity of these esters include:

-

Induction of Apoptosis: Disruption of fatty acid metabolism can lead to the accumulation of toxic lipid intermediates, triggering programmed cell death.

-

Inhibition of Cell Proliferation: By interfering with the synthesis of essential membrane lipids, these esters can halt the cell cycle and prevent further growth.[11]

-

Modulation of Signaling Pathways: Long-chain fatty acyl-CoA esters are recognized as important cellular signaling molecules that can influence cell differentiation and proliferation.[2][3]

Caption: Putative anti-cancer mechanisms of long-chain fatty acid esters.

Experimental Protocol: Assessing Cytotoxicity in Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Objective: To determine the cytotoxic effect of a long-chain fatty acid ester on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, A549, HepG2)

-

Appropriate cell culture medium and supplements

-

Test long-chain fatty acid ester(s)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Methodology:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: The next day, treat the cells with a range of concentrations of the test fatty acid ester for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: At the end of the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validating System:

-

The inclusion of multiple time points (24, 48, 72 hours) provides a more comprehensive picture of the compound's cytotoxic effects.

-

Testing on a panel of different cancer cell lines helps to assess the compound's spectrum of activity and potential selectivity.

-

A positive control (e.g., a known cytotoxic drug like doxorubicin) should be included to validate the assay's performance.

Role in Metabolic Regulation: A Balancing Act

Long-chain fatty acid esters are deeply intertwined with metabolic homeostasis, influencing processes such as glucose metabolism, insulin sensitivity, and lipid biosynthesis.[1][3] Dysregulation of these pathways is a hallmark of metabolic syndrome, a cluster of conditions that increases the risk of heart disease, stroke, and type 2 diabetes.[1][14]

Modulation of Key Metabolic Pathways

FAHFAs have demonstrated beneficial effects on glucose metabolism.[5][8] They can improve glucose tolerance and insulin sensitivity, stimulate insulin secretion, and reduce hepatic steatosis.[8] These effects are, in part, mediated by the activation of GPR40, which is expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion.[6][15]

Long-chain fatty acyl-CoA esters also act as signaling molecules that regulate the activity of key metabolic enzymes.[2][3][4] For example, they can allosterically inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby promoting fatty acid oxidation.[16][17] Furthermore, they can activate the AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[16][17] Activation of AMPK leads to the phosphorylation and inhibition of ACC, further promoting the switch from fatty acid synthesis to oxidation.[16]

| Metabolic Process | Effect of Long-Chain Fatty Acid Esters | Key Molecular Targets |

| Glucose Metabolism | Improved glucose tolerance and insulin sensitivity | GPR40 |

| Insulin Secretion | Stimulation of glucose-stimulated insulin secretion | GPR40 |

| Fatty Acid Synthesis | Inhibition | Acetyl-CoA Carboxylase (ACC) |

| Fatty Acid Oxidation | Promotion | AMP-Activated Protein Kinase (AMPK) |

Experimental Protocol: Analysis of Cellular Respiration

The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolic functions, including mitochondrial respiration and glycolysis.

Objective: To assess the effect of a long-chain fatty acid ester on the mitochondrial respiration of cultured cells.

Materials:

-

Cultured cells of interest (e.g., hepatocytes, myotubes)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Test long-chain fatty acid ester(s)

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Methodology:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to form a confluent monolayer.

-

Compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF Base Medium and treat the cells with the test fatty acid ester for a specified period.

-

Seahorse XF Analysis: Place the microplate in the Seahorse XF Analyzer and perform a mitochondrial stress test. This involves the sequential injection of:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP: An uncoupling agent, to measure maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The Seahorse XF software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Expertise & Experience:

-

The choice of cell type is critical and should be relevant to the metabolic question being addressed.

-

The concentrations of the mitochondrial stress test compounds may need to be optimized for different cell types.

-

Proper normalization of the data (e.g., to cell number or protein content) is essential for accurate interpretation.

Analytical Methodologies: Identifying and Quantifying Long-Chain Fatty Acid Esters

The analysis of long-chain fatty acid esters in biological samples presents several challenges due to their structural diversity and often low abundance.[18] A combination of chromatographic and mass spectrometric techniques is typically employed for their identification and quantification.[18][19][20]

Sample Preparation and Extraction

A crucial first step is the efficient extraction of lipids from the biological matrix. The Bligh and Dyer method is a widely used liquid-liquid extraction technique that effectively separates lipids from other cellular components.[21]

For the analysis of fatty acid esters, a derivatization step is often necessary to improve their volatility and chromatographic properties. Transesterification to fatty acid methyl esters (FAMEs) is a common approach.[22]

Chromatographic Separation and Mass Spectrometric Detection

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two primary analytical platforms for the analysis of long-chain fatty acid esters.[18][23]

-

GC-MS is well-suited for the analysis of volatile FAMEs and provides excellent chromatographic resolution.

-

LC-MS is advantageous for the analysis of intact, non-derivatized fatty acid esters and can provide detailed structural information through tandem mass spectrometry (MS/MS).[18]

Table of Analytical Platforms:

| Technique | Advantages | Disadvantages | Typical Application |

| GC-MS | High resolution, established libraries for identification | Requires derivatization, not suitable for thermolabile compounds | Profiling of total fatty acid composition |

| LC-MS/MS | Analysis of intact molecules, structural elucidation | Can be complex to optimize, potential for matrix effects | Targeted quantification of specific fatty acid esters, discovery of novel lipids |

Conclusion and Future Directions

The field of long-chain fatty acid esters is ripe with opportunities for discovery and therapeutic innovation. It is now clear that these molecules are not merely passive players in cellular metabolism but are active participants in a complex network of signaling pathways that govern health and disease.

Future research should focus on:

-

Deconvoluting the structure-activity relationships of different fatty acid ester families to identify the most potent and selective bioactive molecules.[5]

-

Identifying the full spectrum of protein targets for these lipids to gain a deeper understanding of their mechanisms of action.

-

Exploring the therapeutic potential of synthetic long-chain fatty acid ester analogues in preclinical models of inflammatory diseases, cancer, and metabolic disorders.[24][25][26]

By embracing a multidisciplinary approach that combines sophisticated analytical chemistry, cell biology, and in vivo pharmacology, the scientific community is poised to unlock the full therapeutic potential of this fascinating class of bioactive lipids.

References

-

Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed. (2024, March 10). Obes Rev, 25(6), e13735. [Link]

-

Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC. J Biol Chem, 294(27), 10698-10707. [Link]

-

Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PubMed. (2019, July 5). J Biol Chem, 294(27), 10698-10707. [Link]

-

Anticancer role of novel saturated fatty acid ester conjugates on cultured cancer cells. J Cancer Sci Ther. [Link]

-

Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed. Prog Lipid Res, 59, 1-20. [Link]

-

Fatty acid methyl esters as a potential therapy against cerebral ischemia | OCL. (2015, July 17). OCL, 22(4), D408. [Link]

-

Long-chain Acyl-CoA Esters in Metabolism and Signaling; Role of Acyl-CoA Binding Proteins | Request PDF - ResearchGate. (2015). Prog Lipid Res, 59, 1-20. [Link]

-

Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC. Plant Signal Behav, 6(7), 987–990. [Link]

-

Potential physio-pathological effects of branched fatty acid esters of hydroxy fatty acids - PubMed. (2021, January 4). Biochimie, 182, 13-22. [Link]

-

Attenuation of Metabolic Syndrome by EPA/DHA Ethyl Esters in Testosterone-Deficient Obese Rats - PMC - PubMed Central. Nutrients, 11(11), 2619. [Link]

-

Fatty acid methyl esters as a potential therapy against cerebral ischemia | OCL. (2015, July 17). OCL, 22(4), D408. [Link]

-

Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed. Methods Mol Biol, 2834, 71-84. [Link]

-

Methods for Analysis of Esterified and Free Long-Chain Fatty Acids in High-Lipid Food Processing Wastes - ACS Publications. J Agric Food Chem, 46(12), 4943–4948. [Link]

-

Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease - MDPI. Int J Mol Sci, 23(23), 15307. [Link]

-

The expanded role of fatty acid metabolism in cancer: new aspects and targets - Oxford Academic. (2019, October 1). Br J Cancer, 122(2), 150–159. [Link]

-

Cellular Fatty Acid Metabolism and Cancer - PMC - NIH. (2013, June 20). Cell Metab, 18(6), 795–803. [Link]

-

Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity - MDPI. Int J Mol Sci, 24(17), 13576. [Link]

-

Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochem Soc Trans, 31(6), 1140–1144. [Link]

-

Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK | Request PDF - ResearchGate. (2024). Methods Mol Biol, 2834, 71-84. [Link]

-

The diversity and breadth of cancer cell fatty acid metabolism - PMC - NIH. (2021, January 7). Cancer Metab, 9(1), 1. [Link]

-

(PDF) Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - ResearchGate. (2020). Molecules, 25(20), 4848. [https://www.researchgate.net/publication/344840428_Analytical_Methods_for_the_Determination_of_Fatty_Acid_Esters_of_Hydroxy_Fatty_Acids_FAHFAs_in_Biological_Samples_Plants_and_Foods]([Link]_ Fatty_Acids_FAHFAs_in_Biological_Samples_Plants_and_Foods)

-

Determination of long chain fatty acids as 2-naphthacyl esters by high pressure liquid chromatography and mass spectrometry - PubMed. (1974, October). Anal Chem, 46(12), 1849–1852. [Link]

-

Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors - ResearchGate. (2016, October 28). [Link]

-

Role of different fatty acids in inflammatory processes - Archivos Latinoamericanos de Nutrición. Arch Latinoam Nutr, 65(3), 135-143. [Link]

-

Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - MDPI. Molecules, 25(21), 5142. [Link]

-

Synthesis and Biological Activities of Acetylenic Fatty Acids and Their Esters. (1986, November 1). J Agric Food Chem, 34(6), 1024–1027. [Link]

-

Methods for analysis of esterified and free long-chain fatty acids in high-lipid food processing wastes | Semantic Scholar. (1998, December 1). J Agric Food Chem, 46(12), 4943-4948. [Link]

-

Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed. (2021, August 18). J Lipid Res, 62, 100108. [Link]

-

Hooked on fat: the role of lipid synthesis in cancer metabolism and tumour development. (2013, November 1). Dis Model Mech, 6(6), 1353–1362. [Link]

-

Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal. Int J Pharm Sci Rev Res, 31(1), 174-179. [Link]

-

Fatty acid metabolism: target for metabolic syndrome - PubMed - NIH. Physiol Genomics, 44(5), 289–294. [Link]

-

A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC. Metabolites, 9(10), 220. [Link]

-

The role of short-chain fatty acid in metabolic syndrome and its complications: focusing on immunity and inflammation - PMC. Front Immunol, 13, 1081023. [Link]

-

Assessment of Fatty Acid-Specific Lipolysis by In Vitro Digestion and GC-FID - MDPI. Foods, 11(13), 1937. [Link]

-

Identification of fatty acid methyl ester as naturally occurring transcriptional regulators of the members of the peroxisome proliferator-activated receptor family - PubMed. J Biol Chem, 272(6), 3226–3229. [Link]

-

Fatty acids and the metabolic syndrome - ResearchGate. (2007). Curr Opin Lipidol, 18(1), 31-37. [Link]

-

Food additive emulsifiers and risk of cardiovascular disease in the NutriNet-Santé cohort: prospective cohort study | The BMJ. (2023, September 6). BMJ, 382, e076058. [Link]

Sources

- 1. Fatty acid metabolism: target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential physio-pathological effects of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alanrevista.org [alanrevista.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Cellular Fatty Acid Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. Attenuation of Metabolic Syndrome by EPA/DHA Ethyl Esters in Testosterone-Deficient Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Determination of long chain fatty acids as 2-naphthacyl esters by high pressure liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. japsonline.com [japsonline.com]

- 23. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 24. Fatty acid methyl esters as a potential therapy against cerebral ischemia | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 25. Fatty acid methyl esters as a potential therapy against cerebral ischemia | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 26. researchgate.net [researchgate.net]

Technical Guide: Safety, Handling, and Storage of Methyl 7-phenylheptanoate

Document Control:

Part 1: Executive Technical Summary

Methyl 7-phenylheptanoate is a specialized carboxylic ester intermediate used primarily in organic synthesis and medicinal chemistry. While it shares the general stability profile of long-chain fatty acid esters, its specific application in drug discovery—often as a lipophilic linker or a precursor in prostaglandin analog synthesis—demands a rigorous handling protocol to maintain high purity (>98%).

This guide moves beyond generic safety data sheets (SDS) to provide a lifecycle management strategy for this compound. The core technical challenge with Methyl 7-phenylheptanoate is not acute toxicity, but rather chemical integrity assurance . As an ester, it is susceptible to moisture-driven hydrolysis and oxidative degradation of the benzylic position over extended storage periods.

Physicochemical Safety Profile

| Property | Value | Critical Implication |

| CAS Number | 101689-18-3 | Unique identifier for inventory tracking. |

| Molecular Formula | C₁₄H₂₀O₂ | MW: 220.31 g/mol .[1][2] |

| Physical State | Liquid (Colorless to light yellow) | Viscosity requires positive displacement pipettes for precise transfer. |

| Boiling Point | ~155°C (at 1.5 mmHg) | High boiling point; vacuum distillation required for purification. |

| Flash Point | >110°C (Predicted) | Class IIIB Combustible Liquid. Low fire risk under ambient conditions. |

| Density | 0.980 ± 0.06 g/cm³ | Slightly less dense than water; forms upper layer in aqueous extractions. |

| Solubility | Immiscible in water; Soluble in DCM, EtOAc, MeOH | Use organic solvents for spill cleanup; water is ineffective. |

Part 2: Operational Handling & Risk Assessment

Toxicology & Exposure Risks

While specific toxicological data (RTECS) for this exact analog is limited, it should be handled according to Universal Precautions for Novel Chemical Entities (NCEs) . Structural analogs (methyl esters of phenyl-substituted fatty acids) suggest the following profile:

-

Inhalation: Low vapor pressure reduces ambient risk, but aerosols generated during high-vacuum distillation can be respiratory irritants.

-

Skin/Eye Contact: Moderate irritant. Lipophilic nature allows it to penetrate the stratum corneum, potentially carrying contaminants into the bloodstream.

-

Ingestion: Low acute toxicity expected, but hydrolysis in vivo yields 7-phenylheptanoic acid and methanol (toxic).

Engineering Controls & PPE

-

Ventilation: All open handling must occur within a certified chemical fume hood.

-

Glove Selection: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection. For immersion or prolonged handling, use laminate film (Silver Shield) gloves.

-

Transfer Protocol: Avoid using plastic syringes for long-term storage or transfer, as the ester may leach plasticizers (phthalates) which interfere with downstream NMR/MS analysis. Use glass syringes or positive displacement pipettes.

Part 3: Storage & Stability Protocol

The integrity of Methyl 7-phenylheptanoate relies on preventing two primary degradation pathways: Hydrolysis (cleavage of the methyl ester) and Benzylic Oxidation .

The "Dry & Dark" Standard

-

Container: Amber borosilicate glass with a PTFE-lined cap.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen promotes radical oxidation at the benzylic carbon (the CH₂ adjacent to the phenyl ring).

-

Temperature:

-

Short-term (<1 month): Ambient temperature (20-25°C) is acceptable if sealed.

-

Long-term (>1 month): Refrigerate at 2-8°C. Cold storage significantly retards hydrolysis rates.

-

Purity Verification Workflow

Before using a stored batch in a critical synthesis (e.g., GMP coupling), verify purity. A shift in Refractive Index or the appearance of a broad -OH stretch in IR (indicating carboxylic acid formation) signals degradation.

Figure 1: Lifecycle management workflow for Methyl 7-phenylheptanoate, emphasizing purity checks prior to storage.

Part 4: Emergency Response & Waste Disposal

Spill Management

Methyl 7-phenylheptanoate is hydrophobic. Water-based cleanup methods will spread the contamination.

-

Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

-

Absorb: Use vermiculite, dry sand, or specialized organic spill pads. Do not use sawdust , as the combustibility of the ester combined with organic dust increases fire risk.

-

Clean: Wipe the surface with acetone or ethyl acetate, followed by a soap and water wash to remove oily residue.

Fire Fighting Measures

-

Class: Class B Fire (Combustible Liquid).

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.

-

Contraindication: Do not use a solid water stream. This may scatter the liquid ester, spreading the fire.

Disposal

Dispose of as Halogen-Free Organic Solvent Waste .

-

Do not pour down the drain.[3]

-

Segregation: Keep separate from strong oxidizers (e.g., nitric acid, perchlorates) in the waste stream to prevent exothermic reactions.

Part 5: Synthesis & Application Logic[5]

In drug development, this compound is often subjected to hydrolysis or reduction. The following decision tree outlines the safety logic when planning experiments with this intermediate.

Figure 2: Safety considerations for common downstream synthetic transformations.

References

-

Stenutz, R. (n.d.). Data Sheet: Methyl 7-phenylheptanoate.[2] Stenutz.eu. Retrieved October 26, 2023, from [Link]

-

National Institutes of Health (NIH). (2023). PubChem Compound Summary: Methyl 7-oxoheptanoate (Analog Reference). PubChem.[4] Retrieved October 26, 2023, from [Link]

-

Jiang, X., et al. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of Saudi Chemical Society.[5] Retrieved October 26, 2023, from [Link]

Sources

- 1. methyl 7-phenylheptanoate [stenutz.eu]

- 2. 101689-18-3 CAS MSDS (METHYL 7-PHENYLHEPTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Methyl 7-oxoheptanoate | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 7-phenylheptanoate via Fischer Esterification

Introduction

Methyl 7-phenylheptanoate is a valuable ester intermediate in the synthesis of various organic compounds, finding applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis via the Fischer esterification of 7-phenylheptanoic acid offers a direct and atom-economical approach. This comprehensive guide provides an in-depth technical overview, detailed experimental protocols, and proven insights for the successful synthesis, purification, and characterization of methyl 7-phenylheptanoate. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust validation.

Theoretical Framework: The Fischer Esterification

The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3][4] The reaction is reversible, and its equilibrium nature necessitates strategic interventions to drive the reaction toward the desired product.[2][3][5]

Reaction Mechanism

The mechanism of the Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps:[1][6][7]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[1][6][7]

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][7]

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[1][7]

-

Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst.[1][6]

// Reactants RCOOH [label="R-COOH (7-phenylheptanoic acid)"]; ROH [label="R'-OH (Methanol)"]; H_plus [label="H⁺ (Acid Catalyst)", fontcolor="#EA4335"];

// Intermediates Protonated_Acid [label="R-C(OH)₂⁺"]; Tetrahedral_Intermediate [label="R-C(OH)₂(O⁺HR')"]; Protonated_Intermediate [label="R-C(OH)(O⁺H₂R')"]; Protonated_Ester [label="R-C(=O⁺H)OR'"];

// Products Ester [label="R-COOR' (Methyl 7-phenylheptanoate)"]; Water [label="H₂O"];

// Reaction Steps RCOOH -> Protonated_Acid [label="+ H⁺"]; Protonated_Acid -> Tetrahedral_Intermediate [label="+ R'-OH"]; Tetrahedral_Intermediate -> Protonated_Intermediate [label="Proton Transfer"]; Protonated_Intermediate -> Protonated_Ester [label="- H₂O"]; Protonated_Ester -> Ester [label="- H⁺"]; } caption: "Fischer Esterification Mechanism"

Driving the Equilibrium: Le Châtelier's Principle in Practice

To achieve a high yield of methyl 7-phenylheptanoate, the equilibrium of the Fischer esterification must be shifted to the product side. This is accomplished by applying Le Châtelier's Principle in two primary ways:[2][5][8]

-

Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, methanol), drives the reaction forward.[2][8] Methanol can often serve as both the reactant and the solvent.

-

Removal of Water: The continuous removal of water as it is formed is a highly effective strategy to push the equilibrium towards the ester.[5][7][9] This can be achieved through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.

Experimental Protocol: Synthesis of Methyl 7-phenylheptanoate

This protocol details a robust and scalable procedure for the synthesis of methyl 7-phenylheptanoate.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Notes |

| 7-Phenylheptanoic Acid | C₁₃H₁₈O₂ | 206.28 | ≥98% | |

| Methanol | CH₃OH | 32.04 | Anhydrous, ≥99.8% | Used in excess as reactant and solvent. |

| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated, 95-98% | Catalyst. Handle with extreme care. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | For extraction. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For neutralization. |

| Brine (Saturated NaCl Solution) | NaCl(aq) | - | - | For washing. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | For drying. |

Step-by-Step Procedure

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-phenylheptanoic acid (10.31 g, 50.0 mmol).

-

Add anhydrous methanol (100 mL, approx. 2.47 mol) to the flask. Stir the mixture until the carboxylic acid dissolves.

-

-

Catalyst Addition:

-

Carefully and slowly add concentrated sulfuric acid (1.0 mL, approx. 18.8 mmol) to the stirred solution. Caution: The addition is exothermic. It is advisable to cool the flask in an ice bath during this step.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

-

Work-up and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 100 mL of diethyl ether.

-

Transfer the ethereal solution to a separatory funnel and wash sequentially with:

-

50 mL of water.

-

50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: CO₂ gas evolution will occur. Vent the separatory funnel frequently.

-

50 mL of brine.

-

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 7-phenylheptanoate.

-

For higher purity, the crude product can be purified by vacuum distillation.

-

// Nodes Setup [label="Reaction Setup\n(7-Phenylheptanoic Acid, Methanol)"]; Catalyst [label="Catalyst Addition\n(Conc. H₂SO₄)"]; Reflux [label="Reflux\n(4-6 hours at 65-70 °C)"]; Evaporation [label="Evaporation of Excess Methanol"]; Extraction [label="Extraction with Diethyl Ether\n& Aqueous Washes"]; Drying [label="Drying of Organic Layer\n(Anhydrous Na₂SO₄)"]; Purification [label="Purification\n(Vacuum Distillation)"]; Product [label="Pure Methyl 7-phenylheptanoate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Setup -> Catalyst; Catalyst -> Reflux; Reflux -> Evaporation; Evaporation -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Product; } caption: "Experimental Workflow for Synthesis"

Characterization of Methyl 7-phenylheptanoate

Thorough characterization of the synthesized ester is crucial to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of methyl 7-phenylheptanoate.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.32-7.17 (m, 5H, Ar-H)

-

δ 3.66 (s, 3H, -OCH₃)

-

δ 2.60 (t, J = 7.6 Hz, 2H, -CH₂-Ph)

-

δ 2.30 (t, J = 7.5 Hz, 2H, -CH₂-COOCH₃)

-

δ 1.68-1.57 (m, 4H, -CH₂-CH₂-Ph and -CH₂-CH₂-COOCH₃)

-

δ 1.38-1.28 (m, 4H, internal -CH₂- groups)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 174.4 (-C=O)

-

δ 142.8 (quaternary Ar-C)

-

δ 128.4 (Ar-C)

-

δ 128.2 (Ar-C)

-

δ 125.6 (Ar-C)

-

δ 51.5 (-OCH₃)

-

δ 35.9 (-CH₂-Ph)

-

δ 34.1 (-CH₂-COOCH₃) . δ 31.5 (-CH₂)

-

δ 29.1 (-CH₂)

-

δ 29.0 (-CH₂)

-

δ 24.9 (-CH₂)

-

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

Strong C=O stretch: ~1740 cm⁻¹ (characteristic of an ester)

-

C-O stretch: ~1200-1150 cm⁻¹

-

Aromatic C-H stretch: ~3030 cm⁻¹

-

Aliphatic C-H stretch: ~2930-2850 cm⁻¹

Troubleshooting and Optimization

| Issue | Possible Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Increase reaction time, ensure anhydrous conditions, or use a more effective method for water removal (e.g., Dean-Stark trap). |

| Loss of product during work-up. | Ensure complete extraction and minimize transfers. | |

| Presence of Unreacted Carboxylic Acid | Insufficient reaction time or catalyst. | Increase reflux time or the amount of acid catalyst. |

| Incomplete neutralization during work-up. | Ensure thorough washing with sodium bicarbonate solution until CO₂ evolution ceases. | |

| Product is an oil instead of a solid | The product is expected to be a liquid at room temperature. | If solidification is desired for handling, it may be possible at low temperatures, but this is not a sign of impurity. |

Conclusion

The Fischer esterification provides a reliable and scalable method for the synthesis of methyl 7-phenylheptanoate from 7-phenylheptanoic acid. By understanding the underlying mechanism and strategically applying Le Châtelier's principle, researchers can achieve high yields of the desired product. The detailed protocol and characterization data presented in this guide serve as a comprehensive resource for the successful execution and validation of this important organic transformation.

References

-

BYJU'S. Fischer Esterification Detailed Mechanism. [Link]

-

Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

University of Wisconsin-Stout. The Fischer Esterification. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Moodle. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. [Link]

-